molecular formula C10H16O3 B1360692 6-Cyclobutyl-6-oxohexanoic acid CAS No. 898766-81-9

6-Cyclobutyl-6-oxohexanoic acid

Cat. No.: B1360692
CAS No.: 898766-81-9
M. Wt: 184.23 g/mol
InChI Key: NIRYFHPBAWKZBA-UHFFFAOYSA-N
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Description

6-Cyclobutyl-6-oxohexanoic acid is a cyclic ketone with the molecular formula C10H16O3. This compound has gained attention due to its potential therapeutic and industrial applications. It is characterized by a cyclobutyl group attached to a hexanoic acid chain with a ketone functional group at the sixth position.

Scientific Research Applications

6-Cyclobutyl-6-oxohexanoic acid has several scientific research applications:

Safety and Hazards

6-Cyclobutyl-6-oxohexanoic acid may cause an allergic skin reaction and serious eye irritation .

Biochemical Analysis

Biochemical Properties

6-Cyclobutyl-6-oxohexanoic acid plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes from Phialemonium species . These interactions involve the oxidation of cyclohexanone and 6-aminohexanoic acid, respectively, leading to the formation of this compound . The compound’s ability to participate in these reactions highlights its importance in studying oxidation mechanisms and enzyme-substrate specificity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of cyclohexane and cyclohexanone, leading to the accumulation of 6-hydroxyhexanoic acid and adipic acid . These effects suggest that this compound may play a role in modulating metabolic pathways and cellular responses to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the oxidation of substrates like cyclohexanone and 6-aminohexanoic acid . These interactions result in the formation of this compound and other oxidation products, demonstrating its role in enzyme-mediated oxidation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can modulate metabolic pathways and cellular responses without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the conversion of substrates like cyclohexanone and 6-aminohexanoic acid into this compound and other oxidation products . These interactions underscore the compound’s role in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with cellular transport mechanisms, facilitating its uptake and distribution across different cellular compartments . These interactions ensure the proper localization and accumulation of this compound, enabling it to exert its biochemical effects effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and peroxisomes, where it participates in oxidation processes . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyclobutyl-6-oxohexanoic acid can be synthesized through various methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. This enzymatic method yields 6-oxohexanoic acid with 100% efficiency by incubating the substrate with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .

Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexane. This process uses molecular oxygen in the presence of cobalt compounds at elevated temperatures and pressures. The oxidation of cyclohexane leads to the formation of various carboxylic acids, including 6-oxohexanoic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where the cyclobutyl group or the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products:

    Oxidation: Further oxidation can yield adipic acid and other bifunctional carboxylic acids.

    Reduction: Reduction of the ketone group forms 6-cyclobutylhexanol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Comparison with Similar Compounds

    6-Oxohexanoic acid: Shares a similar structure but lacks the cyclobutyl group.

    Adipic acid: Another bifunctional carboxylic acid formed through similar oxidation processes.

    6-Hydroxyhexanoic acid: A reduction product of 6-oxohexanoic acid.

Uniqueness: 6-Cyclobutyl-6-oxohexanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-cyclobutyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRYFHPBAWKZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645360
Record name 6-Cyclobutyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-81-9
Record name ε-Oxocyclobutanehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclobutyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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